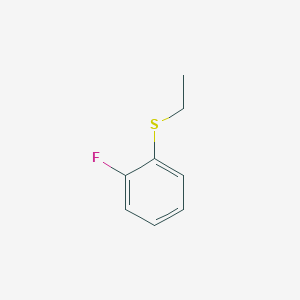
1-(Ethylsulfanyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(ethylthio)-2-fluoro- (9CI) is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethylthio group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(ethylthio)-2-fluoro- typically involves the introduction of the ethylthio and fluoro substituents onto the benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethylthiol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the ethylthio-substituted benzene. Subsequently, fluorination can be achieved using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: Benzene, 1-(ethylthio)-2-fluoro- can undergo oxidation reactions, where the ethylthio group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ethylthio group back to ethylthiol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or ethylthio group can be replaced by other substituents using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Cl2, Br2, HNO3/H2SO4
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Ethylthiol derivatives
Substitution: Halogenated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, 1-(ethylthio)-2-fluoro- has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique substituents that may interact with biological macromolecules.
Medicine: Research into its potential as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and dyes, where its unique properties can enhance product performance.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(ethylthio)-2-fluoro- involves its interaction with molecular targets through its aromatic ring and substituents. The ethylthio group can participate in hydrogen bonding and van der Waals interactions, while the fluorine atom can engage in halogen bonding and influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, making the compound a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
- Benzene, 1-(methylthio)-2-fluoro-
- Benzene, 1-(ethylthio)-4-fluoro-
- Benzene, 1-(ethylthio)-2-chloro-
Comparison: Benzene, 1-(ethylthio)-2-fluoro- is unique due to the specific positioning of the ethylthio and fluoro groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, the presence of the ethylthio group provides greater steric bulk and potential for sulfur-based interactions, while the fluorine atom enhances the compound’s electronegativity and stability.
Propiedades
Número CAS |
252555-43-4 |
|---|---|
Fórmula molecular |
C8H9FS |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-2-fluorobenzene |
InChI |
InChI=1S/C8H9FS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
Clave InChI |
GIEDMWZXKVVXLA-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















